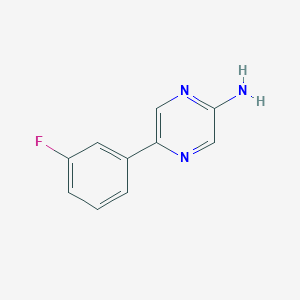

5-(3-Fluorophenyl)pyrazin-2-amine

Description

Foundational Significance of Pyrazine (B50134) Derivatives in Organic and Medicinal Chemistry

Pyrazines are a class of heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. nih.gov This structural motif is of paramount importance in the fields of organic and medicinal chemistry. benthamdirect.comeurekaselect.com Pyrazine derivatives are found in numerous natural products and are synthesized for a wide array of applications due to their diverse biological activities. benthamdirect.comtandfonline.com These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. ontosight.ai The presence of the pyrazine ring in clinically used drugs underscores its value as a fundamental scaffold in drug design. benthamdirect.comeurekaselect.com The electron-withdrawing nature of the pyrazine ring, coupled with its ability to participate in hydrogen bonding, enhances the binding affinity of molecules to biological targets. nih.gov

Overview of Substituted Pyrazin-2-amine Scaffolds in Research

The substituted pyrazin-2-amine scaffold is a key pharmacophore in the development of therapeutic agents. The amino group at the 2-position of the pyrazine ring can act as a hydrogen bond donor, which is a critical interaction for binding to many biological targets. The versatility of this scaffold allows for substitutions at various positions on the pyrazine ring, enabling the fine-tuning of a compound's physicochemical properties and biological activity. ontosight.ai Research has shown that modifications to this scaffold can lead to compounds with enhanced potency and selectivity for specific enzymes or receptors. For instance, N-acyl derivatives of 2-aminothiazole (B372263) have demonstrated higher activity and lower cytotoxicity in certain studies. nih.gov

Contextualization of Aryl-Substituted Pyrazin-2-amines within Heterocyclic Chemistry Research

Aryl-substituted pyrazin-2-amines represent a significant area of research within heterocyclic chemistry. The introduction of an aryl group can significantly influence the molecule's electronic properties, conformation, and potential for pi-stacking interactions, which are crucial for target binding. mdpi.com The specific placement and nature of substituents on the aryl ring can further modulate these properties. This class of compounds is often synthesized via cross-coupling reactions, such as the Suzuki coupling, which allows for the efficient formation of the carbon-carbon bond between the pyrazine and aryl rings. mdpi.comresearchgate.net The electron-deficient character of the pyrazine moiety makes it a good electron-withdrawing group in push-pull systems, which has implications for applications in materials science, including nonlinear optics. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUDRFRHIQAAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Fluorophenyl Pyrazin 2 Amine and Analogous Pyrazine Structures

Strategies for C-Arylation of Pyrazine (B50134) Rings

A crucial step in the synthesis of 5-(3-Fluorophenyl)pyrazin-2-amine is the formation of the carbon-carbon bond between the pyrazine ring and the 3-fluorophenyl group. Metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for creating C-C bonds and is particularly well-suited for the arylation of heteroaromatic compounds like pyrazines. nih.gov This reaction typically involves the coupling of a halopyrazine with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. rsc.orgmdpi.com

The general applicability of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of aryl- and heteroaryl-substituted pyrazines. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully coupled with various arylboronic acids and pinacol (B44631) esters using a Pd(PPh₃)₄ catalyst to yield 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides in moderate to good yields (37–72%). mdpi.com This demonstrates the feasibility of introducing substituted phenyl rings onto a pyrazine-containing scaffold.

In a similar vein, the synthesis of thienylpyridazine derivatives has been achieved through the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with different (hetero)aryl-boronic acids. nih.gov Although the pyrazine ring is known to be electron-deficient, which can influence reactivity, the Suzuki coupling remains a viable and effective method for its arylation. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. For example, the coupling of activated bromopyrazines with biphenyl (B1667301) boronic acid in the presence of cesium carbonate and Pd(dppf)Cl₂ resulted in 6-arylpyrazines in 85–100% yields. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling for Pyrazine Arylation

| Halopyrazine Derivative | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various arylboronic acids/pinacol esters | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37-72 | mdpi.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various (hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | 14-28 | nih.gov |

| Activated 6-bromopyrazines | Biphenyl boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Not specified | 6-Arylpyrazines | 85-100 | rsc.org |

Beyond palladium, other transition metals can catalyze the arylation of nitrogen-containing heterocycles. Copper-catalyzed arylation of amines using a suitable ligand provides an alternative route for forming C-N bonds, which can be relevant in the synthesis of precursors to the target molecule. nih.gov

Palladium-catalyzed C(sp³)–H arylation has been developed for saturated azacycles like pyrrolidines and piperidines using arylboronic acids. nih.gov While this applies to saturated rings, the principles of C-H activation and functionalization are being increasingly extended to heteroaromatic systems. Palladium-catalyzed C(sp³)-H arylation of primary amines has also been demonstrated using a transient directing group, which avoids the need for pre-functionalization of the amine. researchgate.net Furthermore, palladium-catalyzed transannular C–H functionalization of alicyclic amines showcases the potential for remote C-H activation, a strategy that could be adapted for complex pyrazine-containing molecules. nih.gov

Functional Group Transformations and Precursor Derivatization for Pyrazin-2-amines

The synthesis of this compound also relies on the efficient introduction and manipulation of functional groups on the pyrazine ring, particularly the amino group.

The direct amination of a halopyrazine is a common method for installing the amino group. Nucleophilic aromatic substitution (SNAr) of a chloropyrazine with an amine can be a straightforward approach, especially when the pyrazine ring is activated by electron-withdrawing groups. researchgate.net The reaction of heteroaryl chlorides, including those of the pyrazine series, with amines in water in the presence of potassium fluoride (B91410) can lead to facile SNAr and N-arylation. researchgate.net

Palladium-catalyzed amination reactions also offer a versatile route. For example, a modified approach for amine substitution on 5-chloro-3-(4-chlorophenyl)- rsc.orgacs.orgtriazolo[4,3-a]pyrazine with various primary amines at room temperature resulted in high yields of the aminated products. nih.gov Additionally, palladium-catalyzed interannular C–H amination of biaryl amines has been reported, providing a method for the synthesis of 2,2′-diaminobiaryls, which are valuable precursors for more complex heterocyclic structures. rsc.org

An alternative strategy for introducing the amino group is through the reduction of a corresponding nitropyrazine derivative. The nitro group can be introduced onto the pyrazine ring via nitration and subsequently reduced to the amine. A common method for this reduction is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. For instance, the reduction of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) with hydrazine hydrate has been shown to yield 3-aminopyridine, demonstrating the feasibility of reducing a nitro group on a nitrogen-containing heterocycle. researchgate.net Iron-catalyzed reduction of dinitropyrazoles with hydrazine hydrate has also been reported as an efficient method. rsc.org

The electrochemical reduction of pyrazine derivatives has also been studied, indicating that the pyrazine ring can undergo reduction under specific pH conditions, a process that could potentially be adapted for the reduction of a nitro group. researchgate.net

Cyclization and Annulation Reactions to Construct Pyrazine-Fused Systems

For the synthesis of more complex structures analogous to this compound, cyclization and annulation reactions are employed to build fused heterocyclic systems. These reactions create polycyclic structures where a pyrazine ring is fused to another ring system.

A variety of cyclization strategies have been developed. For example, pyrazinopyrazine-fused azaacenes can be synthesized through the direct condensation of quinoxalinediamine with diketones. acs.org Another approach involves the (4+2) cyclization of 1-sulfonyl-1,2,3-triazoles with pyridinium (B92312) 1,4-zwitterions to access pyrido[1,2-a]pyrazine derivatives. nih.gov

Copper-mediated cyclization of enediynones with hydrazine has been used to synthesize 2,7-disubstituted pyrazolo[1,5-a]pyridines in good yields. rsc.org The synthesis of piperazine (B1678402) rings, which are saturated analogs of pyrazine, can be achieved through methods like the reductive cyclization of dioximes, showcasing the diversity of cyclization approaches for nitrogen-containing six-membered rings. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluorophenylboronic acid |

| 5-Chloropyrazin-2-amine |

| 5-Bromopyrazin-2-amine |

| 5-Nitropyrazin-2-amine |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Cesium carbonate |

| Potassium phosphate |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide |

| 3-Bromo-6-(thiophen-2-yl)pyridazine |

| Biphenyl boronic acid |

| Imidazoleboronic acid |

| 5-Chloro-3-(4-chlorophenyl)- rsc.orgacs.orgtriazolo[4,3-a]pyrazine |

| 2-Amino-3-nitropyridine |

| 2-Amino-5-nitropyridine |

| 3-Aminopyridine |

| Hydrazine hydrate |

| Quinoxalinediamine |

| 1-Sulfonyl-1,2,3-triazoles |

| Pyridinium 1,4-zwitterions |

| Pyrido[1,2-a]pyrazine |

| Enediynones |

| Pyrazolo[1,5-a]pyridines |

Advanced Synthetic Techniques in Pyrazine Chemistry (e.g., Microwave-Assisted Synthesis, Catalyst-Free Methods)

The field of pyrazine chemistry has been significantly advanced by the adoption of modern synthetic techniques that offer improvements in efficiency, yield, and environmental impact over traditional methods. Among these, microwave-assisted synthesis and catalyst-free methods are prominent, providing powerful tools for the construction of complex pyrazine structures.

Microwave-Assisted Synthesis:

Microwave irradiation has become a widely used technique in organic synthesis due to its ability to rapidly and uniformly heat reaction mixtures, often leading to dramatically reduced reaction times, higher yields, and improved product selectivity. nih.govnih.gov This technology is particularly effective for key transformations in pyrazine synthesis, such as palladium-catalyzed cross-coupling reactions, which are crucial for introducing aryl substituents onto the pyrazine core.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, is frequently enhanced by microwave assistance. nih.govrsc.org For the synthesis of 5-aryl-2-aminopyrazines, a halopyrazine precursor can be coupled with a corresponding arylboronic acid. Research has shown that using microwave irradiation in conjunction with a suitable palladium catalyst and base can drive these reactions to completion in minutes, as opposed to hours under conventional heating. nih.govnih.gov For instance, the coupling of a brominated pyrazine derivative with an arylboronic acid can be efficiently achieved at elevated temperatures (e.g., 120-150 °C) in a sealed vessel under microwave irradiation. nih.govmdpi.commdpi.com

Interactive Data Table: Microwave-Assisted Suzuki-Miyaura Coupling for Heterocycle Synthesis

This table summarizes representative conditions and outcomes for microwave-assisted Suzuki-Miyaura cross-coupling reactions in the synthesis of various heterocyclic compounds, illustrating the general applicability of this technique.

| Precursor 1 | Precursor 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Ref |

| 3-Amino-4-bromopyrazole | 4-Carbamoylphenylboronic acid | Pd(PPh₃)₂Cl₂ (10) | K₂CO₃ | iPrOH/H₂O | 150 | 2 h | - | mdpi.com |

| Aryl bromide | 6-Indolylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | DMF | 150 | 2 h | 84 | mdpi.com |

| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O | - | - | High | nih.gov |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acid | XPhosPdG2/XPhos | - | - | - | - | - | rsc.org |

| Aryl halides | Aryl boronic acids | PEPPSI-iPr (1) | K₂CO₃ | Solvent-free | 110 | 10 min | up to 91 | organic-chemistry.org |

Catalyst-Free Methods:

Driven by the principles of green chemistry, catalyst-free synthetic methods are gaining traction as they eliminate the need for often expensive and toxic metal catalysts. nih.gov These reactions typically proceed under thermal conditions, often without a solvent, relying on the intrinsic reactivity of the starting materials. nih.gov

While direct, catalyst-free synthesis of this compound is not widely reported, the synthesis of other heterocyclic systems provides proof of concept for this approach. For example, fused 4H-pyran derivatives have been synthesized in good to excellent yields through a catalyst- and solvent-free protocol involving a multi-component reaction under thermal heating at 110 °C. nih.gov

In pyrazine synthesis, traditional methods often involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation. researchgate.net Exploring these condensation reactions under catalyst-free and solvent-free thermal or microwave conditions could present a viable green route to pyrazine cores. Another approach involves the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines, which has been achieved using earth-abundant manganese catalysts, representing a step towards more sustainable catalytic systems. acs.org While not strictly catalyst-free, the use of base-metal catalysts is a significant improvement over precious metal catalysts. acs.org

Furthermore, enzymatic catalysis offers a green alternative for the synthesis of pyrazine derivatives. For instance, Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines in high yields, minimizing the use of hazardous reagents. nih.gov

The development of these advanced synthetic techniques continues to push the boundaries of pyrazine chemistry, enabling the efficient and more sustainable production of complex molecules like this compound and its analogs.

Chemical Reactivity and Derivatization Strategies of 5 3 Fluorophenyl Pyrazin 2 Amine Analogues

Intrinsic Reactivity Profile of the Pyrazin-2-amine Moiety

The pyrazin-2-amine scaffold possesses a rich and varied reactivity profile, influenced by the electron-deficient nature of the pyrazine (B50134) ring and the nucleophilic character of the amino group.

Nucleophilic Substitutions Involving the Amine Group

The exocyclic amino group in pyrazin-2-amine contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. byjus.commasterorganicchemistry.com This allows it to participate in a variety of nucleophilic substitution reactions where it attacks an electrophilic center. The nucleophilicity of the amine can be modulated by the electronic effects of substituents on the pyrazine ring. In general, electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it.

The amine group can react with various electrophiles, such as alkyl halides, acyl chlorides, and other activated carbonyl compounds, to form new carbon-nitrogen bonds. For instance, the amino group can be acylated in a Schotten-Baumann type reaction. nih.gov Such reactions are fundamental in the synthesis of more complex derivatives. The general trend for the nucleophilicity of amines is secondary > primary > ammonia, though steric hindrance can alter this order. masterorganicchemistry.com

In some cases, the pyrazine nitrogen itself can undergo nucleophilic attack, especially when activated by certain reagents, leading to the formation of novel anionic ligands. nih.gov

Electrophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions when compared to benzene. researchgate.netyoutube.com Protonation of the ring nitrogens in acidic media further deactivates the ring. youtube.com

However, the presence of the amino group at the C2-position significantly influences the reactivity of the pyrazine ring in EAS. The -NH2 group is a powerful activating group and is ortho-, para-directing. byjus.com It donates electron density to the ring through resonance, partially offsetting the inductive withdrawal of the ring nitrogens. This activation makes electrophilic attack more feasible than on an unsubstituted pyrazine ring. The directing effect of the amino group would favor substitution at the C3 and C5 positions. However, the high reactivity of aromatic amines can sometimes lead to multiple substitutions. byjus.com To achieve monosubstitution, the activating effect of the amino group can be tempered by converting it to an amide (e.g., by acetylation), which is a less powerful activating group. The desired electrophilic substitution is then carried out, followed by hydrolysis of the amide to regenerate the amino group. byjus.com

Impact of the 3-Fluorophenyl Substituent on Reaction Pathways

The 3-fluorophenyl group at the C5-position of the pyrazine ring exerts a significant electronic influence on the reactivity of the entire molecule. This influence is a combination of two opposing effects:

Inductive Effect (-I): Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring to which it is attached (the phenyl ring) and, by extension, can decrease the electron density of the pyrazine ring, making it even less susceptible to electrophilic attack. It will also slightly decrease the nucleophilicity of the exocyclic amino group.

Mesomeric Effect (+M): As a halogen, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This is an electron-donating effect. However, for halogens, the inductive effect is generally considered to be stronger than the mesomeric effect in influencing reactivity towards electrophiles.

The net result is that the 3-fluorophenyl group is generally considered a deactivating group in the context of electrophilic aromatic substitution on the phenyl ring itself. Its impact on the pyrazine ring in 5-(3-fluorophenyl)pyrazin-2-amine will be a general deactivation towards electrophiles, while subtly influencing the regioselectivity of nucleophilic attack on the pyrazine ring or reactions involving the amino group. The fluorine substituent's presence can be exploited in certain reactions, for example, by influencing the binding affinity of the molecule to biological targets.

Formation of Complex Heterocyclic Systems from Pyrazin-2-amine Intermediates

This compound is a valuable intermediate for the synthesis of more complex, fused heterocyclic systems. The amino group provides a reactive handle for annulation reactions, where a new ring is built onto the pyrazine core.

Amide Coupling Reactions

Amide bond formation is a crucial reaction for derivatizing this compound. nih.govresearchgate.net The nucleophilic amino group can react with carboxylic acids or their activated derivatives (like acyl chlorides or esters) to form amides. youtube.com These reactions are often facilitated by coupling agents that activate the carboxylic acid. organic-chemistry.org

A variety of coupling reagents can be employed, including carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HBTU). wikipedia.org The choice of coupling agent and reaction conditions can be critical, especially when dealing with less reactive anilines or complex substrates. wikipedia.org The formation of an amide bond introduces a new functional group that can participate in further transformations or modulate the biological properties of the molecule. For instance, pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their biological activities. nih.gov

Table 1: Examples of Amide Coupling Reactions with Heterocyclic Amines

| Amine Reactant | Carboxylic Acid/Derivative | Coupling Agent/Conditions | Product Type | Reference |

| Pyrazin-2-amine | Benzoic acid | EDCI·HCl, DMAP | N-Benzoylpyrazin-2-amine | nih.gov |

| 3-Aminopyrazole | Carboxylic acids | Bis(pentafluorophenyl) carbonate (BPC) | Pyrazolo[1,5-a]pyrimidine-3-carboxamides | researchgate.net |

| Aniline (B41778) derivative | Carboxylic acid | TBTU / DIEA | N-Aryl amide | wikipedia.org |

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. philarchive.orgresearchgate.net This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

Schiff bases are versatile intermediates themselves and can be used to construct a variety of other heterocyclic systems. For example, new Schiff bases have been synthesized from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione (an analogue of the title compound) by reaction with various benzaldehydes. nih.gov These reactions highlight the utility of the amino group in forming C=N bonds, which can then be further manipulated.

Furthermore, the pyrazin-2-amine moiety can be a building block for constructing fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines through condensation with appropriate 1,3-dielectrophilic partners. nih.govnih.govresearchgate.netrsc.orgnih.gov These reactions often proceed via an initial condensation to form an intermediate that then undergoes intramolecular cyclization.

Table 2: Examples of Condensation Reactions for Heterocycle Synthesis

| Amine Reactant | Carbonyl/Dielectrophile | Product Type | Reference |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Substituted benzaldehydes | Schiff Base | nih.gov |

| 5-Aminopyrazole | Alkynyl aldehydes | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Amino-3-methylpyrazole | Diethyl malonate | Pyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| 3-Aminopyrazole | Isoflavone | Pyrazolo[1,5-a]pyrimidine | nih.gov |

Fused Heterocycle Formation (e.g., Imidazo[1,2-a]pyrazines, Triazolo[1,5-a]pyrazines)

The 2-aminopyrazine (B29847) moiety within this compound analogues is a versatile precursor for the synthesis of fused bicyclic heterocyclic systems. These reactions typically involve the cyclocondensation of the aminopyrazine with bifunctional reagents, leading to the formation of medicinally relevant scaffolds such as imidazo[1,2-a]pyrazines and triazolo[1,5-a]pyrazines.

Imidazo[1,2-a]pyrazines

The construction of the imidazo[1,2-a]pyrazine (B1224502) ring system from 2-aminopyrazine precursors can be achieved through several synthetic strategies. A prominent method is the condensation with α-haloketones, often referred to as a Chichibabin-type reaction. thieme-connect.comnih.gov In this reaction, the nucleophilic amino group of the pyrazine attacks the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular nucleophilic substitution to form the fused imidazole (B134444) ring.

Another powerful and convergent approach is the one-pot, three-component condensation reaction. thieme-connect.comrsc.orgrsc.orgresearchgate.net This method involves the reaction of a 2-aminopyrazine analogue, an aldehyde, and an isocyanide. thieme-connect.com The reaction is presumed to proceed through the initial formation of an imine from the aminopyrazine and the aldehyde. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular cyclization, yields the final imidazo[1,2-a]pyrazine product. rsc.org Iodine has been reported as an efficient catalyst for this transformation, allowing the reaction to proceed in good yields at room temperature. rsc.orgrsc.org

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Two-Component Condensation (Chichibabin-type) | 2-Aminopyrazine analogue, α-Haloketone | Classical method for forming the fused imidazole ring. | thieme-connect.comnih.gov |

| Three-Component Condensation | 2-Aminopyrazine analogue, Aldehyde, Isonitrile | Convergent one-pot synthesis; can be catalyzed by iodine. | thieme-connect.comrsc.orgrsc.org |

Triazolo[1,5-a]pyrazines

The acs.orgresearchgate.netcdnsciencepub.comtriazolo[1,5-a]pyrazine nucleus is another important heterocyclic system accessible from 2-aminopyrazine derivatives. This scaffold is isomeric to other biologically active cores, such as the acs.orgresearchgate.netcdnsciencepub.comtriazolo[1,5-c]pyrimidine found in antagonists of the adenosine (B11128) A2A receptor. nih.gov The synthesis of these compounds often starts with the N-amination of the 2-aminopyrazine precursor. The resulting hydrazine (B178648) intermediate can then undergo cyclization with a suitable one-carbon synthon, such as a carboxylic acid derivative or an orthoester, to construct the fused triazole ring. A novel route has been described for preparing acs.orgresearchgate.netcdnsciencepub.comtriazolo[1,5-a]pyrazines that serve as potent and selective antagonists for the adenosine A2A receptor, highlighting the pharmaceutical importance of this structural motif. nih.gov

| Key Step | Description | Significance | Reference |

|---|---|---|---|

| N-Amination | Introduction of a hydrazine moiety onto the pyrazine ring. | Creates the necessary N-N bond for the triazole ring. | nih.gov |

| Cyclocondensation | Reaction of the hydrazine intermediate with a C1 electrophile (e.g., orthoester, acid chloride). | Forms the fused five-membered triazole ring. | nih.gov |

Oxidation and Reduction Characteristics of Pyrazine Derivatives

The pyrazine ring is an electron-deficient heterocycle, which significantly influences its susceptibility to oxidation and reduction reactions. The specific reaction pathway and product distribution are dependent on the nature of the substituents on the ring, the reagents employed, and the reaction conditions.

Oxidation

Pyrazine derivatives can undergo oxidation at both the ring nitrogen atoms and the carbon atoms of the ring or its substituents. While the pyrazine ring is generally less stable to oxidizing agents than pyridine, controlled oxidation can yield specific products. um.edu.my

N-Oxidation : Treatment of alkyl-substituted pyrazines with oxidizing agents like hydrogen peroxide can lead to the formation of mono- and di-N-oxides. um.edu.my

Dehydrogenation : In certain cases, oxidation can result in dehydrogenation. For instance, N-blocked piperazine-2,5-dione derivatives can be dehydrogenated when treated with a solution of sulfur in dimethylformamide. rsc.org

Endo-peroxide Formation : Substituted pyrazines can react with singlet oxygen via a [4+2] cycloaddition to form stable endo-peroxides in high yield. rsc.org These peroxides can sometimes be chemically transformed; for example, reduction with sodium borohydride (B1222165) can yield the corresponding diol, while acid treatment can regenerate the parent pyrazine. rsc.org

Side-Chain Oxidation : Acyl-substituted pyrazines can undergo hypohalite oxidation. acs.org Metabolic pathways for pyrazine derivatives also involve the oxidation of alkyl side-chains to form pyrazinecarboxylic acids. nih.gov

Reduction

The reduction of pyrazine derivatives has been extensively studied, particularly using electrochemical methods. The process is often complex and pH-dependent. researchgate.net

Electrochemical Reduction : In alkaline hydroorganic media, pyrazines can be electrochemically reduced to 1,4-dihydropyrazine (B12976148) intermediates. cdnsciencepub.comcdnsciencepub.com These species are typically highly susceptible to oxidation and are often too unstable to be isolated. cdnsciencepub.com They tend to isomerize to more thermodynamically stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com The rate of this isomerization is influenced by factors such as pH and the solvent system. cdnsciencepub.com In sufficiently acidic solutions, pyrazine derivatives may undergo two sequential one-electron reduction steps. acs.org

Chemical Reduction : The use of strong chemical reducing agents, such as sodium in alcohol or hydriodic acid with red phosphorus, generally leads to the fully saturated piperazine (B1678402) ring system. um.edu.my

| Transformation | Reagent/Condition | Product(s) | Reference |

|---|---|---|---|

| N-Oxidation | Hydrogen Peroxide | Pyrazine-N-oxides | um.edu.my |

| Oxygenation | Singlet Oxygen | Endo-peroxides | rsc.org |

| Electrochemical Reduction | Applied Potential (Acidic/Alkaline Media) | Dihydropyrazine isomers | acs.orgcdnsciencepub.comcdnsciencepub.com |

| Chemical Reduction | Sodium/Alcohol, Hydriodic Acid | Piperazines | um.edu.my |

Role in Medicinal Chemistry and Drug Discovery

Applications in Other Therapeutic Areas

The versatility of the pyrazine (B50134) scaffold suggests that this compound derivatives could have applications beyond kinase inhibition. Pyrazine-containing compounds have been investigated for a wide range of biological activities, including as antiviral, antibacterial, and anti-inflammatory agents. tandfonline.comnih.gov

Patent Landscape and Intellectual Property

A review of the patent literature reveals that substituted pyrazin-2-amines are a subject of intense research and development by pharmaceutical companies. google.comgoogle.com Patents in this area often claim a genus of compounds encompassing various substitutions on the pyrazine and aryl rings, with the aim of protecting novel kinase inhibitors and other therapeutic agents.

Future Research Directions and Advanced Applications of Aryl Substituted Pyrazin 2 Amines

Exploration of Novel and Efficient Synthetic Routes

The synthesis of aryl-substituted pyrazines is a cornerstone of their development. While classical methods like the Staedel–Rugheimer and Gutknecht syntheses exist wikipedia.org, modern research focuses on more efficient, versatile, and regioselective strategies. A prevalent method for creating the crucial carbon-carbon bond between the pyrazine (B50134) core and an aryl group is the Suzuki cross-coupling reaction. mdpi.com This reaction typically involves coupling a halogenated pyrazine with an appropriate arylboronic acid or ester in the presence of a palladium catalyst. mdpi.com

Other innovative approaches are continually being explored to build the pyrazine core with desired substitutions. One such method begins with N-allyl malonamides, which undergo diazidation followed by a thermal or copper-mediated cyclization to form substituted pyrazines. researchgate.netrsc.org This strategy allows for the introduction of various alkyl and aryl groups. Research into the synthesis of complex heterocyclic systems, such as the development of a route to Vonoprazan using atom transfer radical cyclization (ATRC), highlights the drive towards redox-efficient and scalable processes that can be applied to related scaffolds. nih.gov

Table 1: Comparison of Selected Synthetic Routes for Aryl-Pyrazines

| Synthetic Method | Key Reactants | Typical Reagents/Catalysts | Key Advantages | References |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Halogenated pyrazine, Arylboronic acid/ester | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | High functional group tolerance, good yields, well-established. | mdpi.com |

| Condensation Reaction | 2-Chloroacetophenone, Ammonia | Base | One of the oldest methods for forming the pyrazine core. | wikipedia.org |

| N-allyl malonamide (B141969) Cyclization | N-allyl malonamide | Diazidation reagents, Copper(I) iodide | Provides access to densely functionalized pyrazine cores. | researchgate.netrsc.org |

Rational Design and Synthesis of Next-Generation Pyrazine-Based Chemical Entities

The pyrazine scaffold is a privileged structure in drug discovery, particularly for the development of protein kinase inhibitors. nih.gov Kinases play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. nih.govnih.gov The pyrazine ring can act as a bioisostere for other hinge-binding heterocycles, forming critical hydrogen bonds within the ATP-binding site of kinases.

Rational drug design leverages computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective molecules. nih.govnih.gov For instance, a computational screen identified a novel pyrazine-based pharmacophore that led to the development of potent TrkA inhibitors. nih.govrsc.org SAR studies of pyrazine-based inhibitors for targets like casein kinase 2 (CK2) have shown that specific substitutions on the aniline (B41778) moiety are crucial for potent activity. nih.gov

Future work in this area will focus on several key strategies:

Scaffold Hopping: Replacing a known core scaffold with a novel one, like a pyrazine derivative, to improve properties or escape existing patent landscapes. This was successfully used to identify a highly potent SIK2/SIK3 inhibitor. acs.org

Multi-Target Inhibitors: Designing single molecules that can inhibit multiple disease-relevant targets simultaneously. For example, researchers have designed dual c-Met/VEGFR-2 inhibitors based on a nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine core. frontiersin.org

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments containing the pyrazine core to probe protein binding sites and then growing or linking these fragments to create highly efficient lead compounds.

Table 2: Examples of Rationally Designed Pyrazine-Based Inhibitors

| Compound Class | Target Kinase(s) | Design Strategy Highlight | References |

|---|---|---|---|

| Pyrazine Derivatives | TrkA | Identified via computational screening of a kinase-directed virtual library. | nih.govrsc.org |

| Pyrido[3,4-b]pyrazines | SIK2/SIK3 | Hit identified from HTS, optimized via scaffold hopping. | acs.org |

| 2,6-disubstituted Pyrazines | CK2 | SAR study revealed importance of (pyrrol-3-yl)acetic acid and aniline moieties. | nih.gov |

| nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazines | c-Met/VEGFR-2 | Lead optimization to create dual-target inhibitors for anti-cancer therapy. | frontiersin.org |

Development of Pyrazine Compounds as Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, aryl-substituted pyrazines can be developed into sophisticated chemical probes to investigate biological processes. These probes are designed to interact with a specific biological target and produce a measurable signal, such as fluorescence or chemiluminescence, allowing researchers to study the target's function, localization, and activity within a complex biological system.

The development of such tools is a critical area of chemical biology. For example, a novel fluorescent-labeled pyrazine chemical probe was designed and synthesized to study the molecular mechanism of an osteoclast differentiation inhibitor. nih.gov In another study, imidazopyrazinone derivatives were engineered to be highly sensitive red-chemiluminescent probes for the detection of superoxide (B77818) anions, which are important reactive oxygen species in cell signaling and pathology. nih.gov

A compound like 5-(3-Fluorophenyl)pyrazin-2-amine could serve as a starting point for probe development. By chemically attaching a fluorophore or a chemiluminescent moiety to a non-critical position of the molecule, a new probe could be created to visualize the distribution and binding of this class of compounds in cells. Future research will involve creating probes with improved properties, such as:

Longer Wavelength Emission: To minimize background fluorescence from biological samples. nih.gov

Turn-On/Turn-Off Responses: Probes that only become fluorescent upon binding to their target, increasing the signal-to-noise ratio.

Photoaffinity Labeling: Incorporating a photoreactive group that allows for covalent and irreversible binding to the target protein upon UV irradiation, facilitating target identification and validation.

Table 3: Pyrazine Derivatives as Chemical Probes

| Probe Type | Target Analyte/Process | Detection Principle | Significance | References |

|---|---|---|---|---|

| Fluorescent-labeled Pyrazine | RANKL-induced osteoclast differentiation | Fluorescence Imaging | Enables study of molecular mechanisms and cellular pathways. | nih.gov |

| Imidazopyrazinone-based Probe | Superoxide Anions | Chemiluminescence Resonance Energy Transfer (CRET) | Provides highly sensitive detection of reactive oxygen species. | nih.gov |

Integration with High-Throughput Screening Methodologies for Biological Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of chemical compounds for biological activity against a specific target. nih.gov The integration of pyrazine-based chemical libraries with HTS platforms is a powerful strategy for discovering novel lead compounds.

The process begins with the creation of a screening library—a large, diverse collection of compounds. Given the established biological relevance of the pyrazine scaffold, libraries of aryl-substituted pyrazin-2-amines are of high value. nih.govnih.gov These libraries can be screened against various targets, from enzymes like kinases to cellular pathways, using automated, miniaturized assays. enamine.net A HTS campaign on the SIK2 kinase, for example, led to the discovery of a novel pyrido[3,4-b]pyrazine (B183377) inhibitor chemotype, which was then optimized into a more potent compound. acs.org

The future of this field lies in the synergy between combinatorial chemistry and next-generation screening technologies.

Diversity-Oriented Synthesis (DOS): Creating structurally complex and diverse libraries of pyrazine derivatives to explore a wider chemical space.

DNA-Encoded Libraries (DELs): Synthesizing massive libraries where each compound is tagged with a unique DNA barcode, allowing for affinity-based selection against a target protein in a single tube.

Ultra-High-Throughput Platforms: Technologies like fiber-optic array scanning technology (FAST) can screen bead-based libraries at rates of millions of compounds per minute, dramatically accelerating the discovery process. acs.org

Following a primary screen, "hit" compounds are confirmed and validated, often leading to an iterative process of SAR exploration where chemists synthesize and test new analogs to build a potent and selective lead series. enamine.net

Table 4: Generalized Workflow for High-Throughput Screening of a Pyrazine Library

| Step | Description | Key Considerations | References |

|---|---|---|---|

| 1. Library Generation | Synthesis of a diverse collection of aryl-substituted pyrazin-2-amines. | Chemical diversity, purity, solubility, drug-like properties. | nih.gov |

| 2. Assay Development | Creation of a robust, automated, and miniaturized biological assay. | Target relevance, signal-to-noise ratio, Z'-factor. | enamine.net |

| 3. Primary HTS | Rapid screening of the entire library at a single concentration. | Use of robotics, liquid handlers, and plate readers. | nih.gov |

| 4. Hit Confirmation | Re-testing of initial "hits" from fresh compound stock to eliminate false positives. | Potency and concentration-response curves (IC₅₀/EC₅₀). | enamine.net |

Q & A

Basic: What synthetic methodologies are reported for 5-(3-Fluorophenyl)pyrazin-2-amine?

Answer:

The synthesis typically involves multi-component reactions or cyclization strategies. For example:

- Condensation reactions : Reacting fluorophenyl-substituted aldehydes with pyrazin-2-amine precursors under solvent-free or catalytic conditions (e.g., Fe₂O₃@SiO₂/In₂O₃ catalysts) to form the pyrazine core .

- Cyclization : Using POCl₃ or similar agents to cyclize hydrazide intermediates into oxadiazole or pyrazine derivatives, as seen in analogous pyrazole syntheses .

- Fluorophenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-fluorophenyl group to the pyrazine ring .

Key considerations : Purity is ensured via column chromatography, and structural validation relies on IR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.

- IR spectroscopy : Confirms amine (-NH₂, ~3300 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

- Mass spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]⁺ = 204.08 for C₁₀H₈F₁N₃).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies (if crystals are obtainable) .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Answer:

- Catalyst screening : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) improve regioselectivity and reduce side reactions in multi-step syntheses .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Temperature control : Cyclization at 120°C in POCl₃ maximizes ring closure efficiency without decomposition .

Data-driven optimization : Design of Experiments (DoE) models can statistically identify critical parameters (e.g., molar ratios, temperature) .

Advanced: How do fluorophenyl substituents influence bioactivity in pyrazin-2-amine derivatives?

Answer:

- Electron-withdrawing effects : The 3-fluorophenyl group increases electrophilicity, enhancing binding to kinase ATP pockets (e.g., ATR inhibition in VX-970) .

- Hydrophobic interactions : Fluorine improves membrane permeability and target engagement, as observed in DPP-IV inhibitors .

- SAR studies : Comparative assays with 2- or 4-fluorophenyl analogs reveal positional effects on potency. For example, 3-fluorophenyl derivatives show 10-fold higher ATR inhibition than 4-fluoro analogs .

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Answer:

- Assay standardization : Discrepancies may arise from enzyme source (e.g., human vs. recombinant), substrate concentration, or buffer pH. Validate using reference inhibitors (e.g., staurosporine for kinases) .

- Off-target profiling : Use selectivity panels (e.g., 100+ kinases) to confirm target specificity, as seen in VX-970 development .

- Crystallography : Resolve binding modes to distinguish competitive vs. allosteric inhibition mechanisms .

Advanced: What computational methods support SAR studies for fluorinated pyrazin-2-amine derivatives?

Answer:

- Molecular docking : Predict binding poses in ATR or DPP-IV active sites using AutoDock Vina or Schrödinger Suite .

- QM/MM simulations : Analyze fluorine’s electronic effects on hydrogen-bonding and π-π stacking interactions .

- Free-energy perturbation (FEP) : Quantify ΔΔG contributions of fluorophenyl substituents to binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.